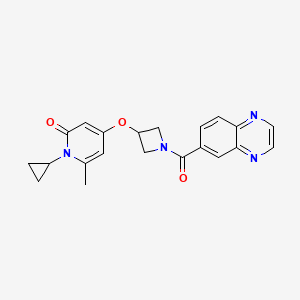

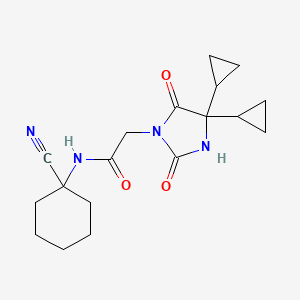

![molecular formula C14H15BrN2O B2741970 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide CAS No. 1607269-92-0](/img/structure/B2741970.png)

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups including a bromophenyl group, a cyano group, a cyclopropyl group, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group, for example, is a three-membered carbon ring, which introduces strain into the molecule . The bromophenyl group consists of a bromine atom attached to a phenyl ring . The cyano group (-CN) and the propanamide group (-CONH2) are also key features of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom in the bromophenyl group could potentially be replaced via a nucleophilic substitution reaction . The cyano group could undergo hydrolysis to form a carboxylic acid .Applications De Recherche Scientifique

Novel Synthesis Techniques

Researchers have developed new synthetic pathways for producing benzonitriles, including derivatives similar to 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide. These methods offer more benign alternatives for electrophilic cyanation, demonstrating efficiency in synthesizing pharmaceutical intermediates from aryl bromides, including functionalized and heteroaryl bromides, with good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

Antimicrobial Properties

Compounds related to 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide, specifically arylsubstituted halogen(thiocyanato)amides, have been synthesized and shown to possess antibacterial and antifungal properties. This indicates potential for developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Quantum Chemical Studies for Anticancer Applications

Quantum chemical studies have been conducted on structurally related compounds to understand their interaction with biological targets. For instance, a study on bicalutamide, a compound with a similar cyano and phenyl structure, utilized quantum chemical methods to explore its binding efficiency, providing insights into designing more effective anticancer drugs (Otuokere & Amaku, 2015).

Carbonic Anhydrase Inhibition

Certain bromophenol derivatives incorporating cyclopropane moieties have been investigated for their ability to inhibit carbonic anhydrase isoenzymes, showing potent inhibitory effects. This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Boztaş et al., 2015).

Synthesis of β-Lactams and Acrylanilides

Research on the selective deprotonation of β-bromopropionanilides, closely related to the target compound, has led to the synthesis of both β-lactams and acrylanilides under specific conditions. These findings are crucial for producing molecules with significant biological activities, highlighting the compound's versatility in organic synthesis (Pandolfi et al., 2019).

Mécanisme D'action

Orientations Futures

Future research could focus on fully characterizing this compound, including its synthesis, physical and chemical properties, and potential applications. This could involve experimental studies to determine its properties, computational modeling to predict its behavior, and application-based research to explore its potential uses .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-6-1-10(2-7-12)3-8-14(18)17-13(9-16)11-4-5-11/h1-2,6-7,11,13H,3-5,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNCPIFQKHFAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

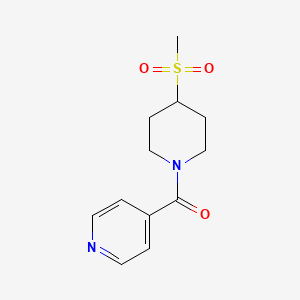

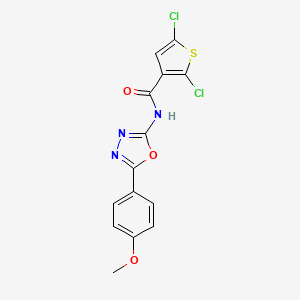

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

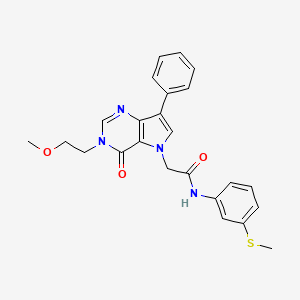

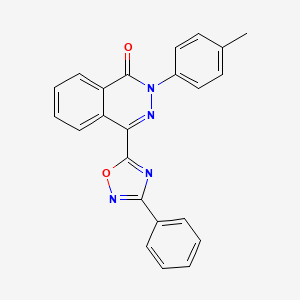

![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)

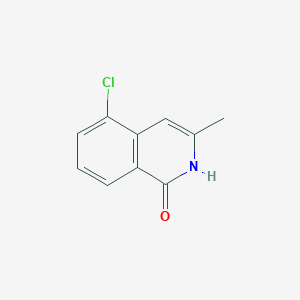

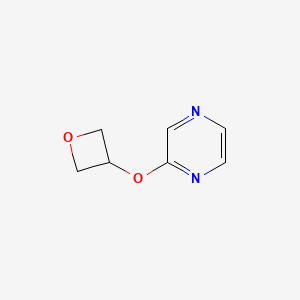

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)